molecular formula C8H15N3O2S B11786243 4-((Ethylsulfonyl)methyl)-1,2-dimethyl-1H-imidazol-5-amine

4-((Ethylsulfonyl)methyl)-1,2-dimethyl-1H-imidazol-5-amine

Cat. No.: B11786243
M. Wt: 217.29 g/mol
InChI Key: ZOJKCSWFVNAUJG-UHFFFAOYSA-N
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Description

4-((Ethylsulfonyl)methyl)-1,2-dimethyl-1H-imidazol-5-amine: is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of an ethylsulfonyl group attached to the methyl group at the 4th position of the imidazole ring, along with two methyl groups at positions 1 and 2, and an amine group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Ethylsulfonyl)methyl)-1,2-dimethyl-1H-imidazol-5-amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of Methyl Groups: The methyl groups at positions 1 and 2 can be introduced via alkylation reactions using methyl iodide or methyl sulfate.

    Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through a sulfonation reaction using ethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Amination: The amine group at the 5th position can be introduced through nucleophilic substitution reactions using ammonia or primary amines.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the ethylsulfonyl group, leading to the formation of reduced imidazole derivatives or ethylthiol groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group or the ethylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives or ethylthiol groups.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-((Ethylsulfonyl)methyl)-1,2-dimethyl-1H-imidazol-5-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form hydrogen bonds and participate in various chemical reactions makes it useful in biochemical assays.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-((Ethylsulfonyl)methyl)-1,2-dimethyl-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, modulating their activity. The imidazole ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • 4-((Methylsulfonyl)methyl)-1,2-dimethyl-1H-imidazol-5-amine
  • 4-((Propylsulfonyl)methyl)-1,2-dimethyl-1H-imidazol-5-amine
  • 4-((Butylsulfonyl)methyl)-1,2-dimethyl-1H-imidazol-5-amine

Uniqueness

The uniqueness of 4-((Ethylsulfonyl)methyl)-1,2-dimethyl-1H-imidazol-5-amine lies in its specific ethylsulfonyl group, which imparts distinct chemical and biological properties. Compared to its methyl, propyl, and butyl analogs, the ethylsulfonyl group offers a balance of steric and electronic effects, enhancing its reactivity and interaction with molecular targets.

Properties

Molecular Formula

C8H15N3O2S

Molecular Weight

217.29 g/mol

IUPAC Name

5-(ethylsulfonylmethyl)-2,3-dimethylimidazol-4-amine

InChI

InChI=1S/C8H15N3O2S/c1-4-14(12,13)5-7-8(9)11(3)6(2)10-7/h4-5,9H2,1-3H3

InChI Key

ZOJKCSWFVNAUJG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC1=C(N(C(=N1)C)C)N

Origin of Product

United States

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